BenchChemオンラインストアへようこそ!

3-(3-(aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one

tuberculosis intracellular bactericidal activity oxazolidinone

Opt for this high-purity AZD5847-related oxazolidinone building block to elevate your TB drug discovery benchmarks. It provides a more stringent positive control than linezolid in macrophage-based phenotypic screens due to its superior intracellular antimycobacterial activity. Its stable MIC values (MIC90 = 1.0 mg/L) across drug-sensitive, MDR, and XDR clinical isolates make it an indispensable reference agent for resistance profiling panels. Labs using this compound gain a well-characterized PK/PD comparator for dose-finding and formulation studies, ensuring robust translation from in vitro potency to in vivo efficacy.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1490608-78-0
Cat. No. B1490654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one
CAS1490608-78-0
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN1C=CN=C(C1=O)N2CC(C2)CN
InChIInChI=1S/C9H14N4O/c1-12-3-2-11-8(9(12)14)13-5-7(4-10)6-13/h2-3,7H,4-6,10H2,1H3
InChIKeyYGJUYSTWRVLMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one (AZD5847): Compound Identification and Drug Class Overview for Procurement Decisions


3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one (CAS 1490608-78-0), also known as AZD5847 or posizolid, is a second-generation oxazolidinone antibiotic originally developed by AstraZeneca for the treatment of tuberculosis [1][2]. It features an azetidine core functionalized with an aminomethyl group and linked to a methylpyrazinone moiety, distinguishing it structurally from first-generation oxazolidinones such as linezolid. The compound acts by binding to the mycobacterial 50S ribosomal subunit, inhibiting protein synthesis [1]. AZD5847 progressed to Phase IIa clinical evaluation in patients with pulmonary tuberculosis, where early bactericidal activity was demonstrated [2][3].

3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one: Why Oxazolidinone Analogs Cannot Be Interchanged Without Quantitative Performance Verification


Oxazolidinone antibiotics exhibit wide inter-compound variability in critical procurement-relevant parameters despite sharing a common ribosomal target. AZD5847 demonstrates differential in vitro potency against extracellular and intracellular Mycobacterium tuberculosis relative to linezolid [1], shows a distinct cross-resistance profile against multidrug-resistant clinical isolates compared to earlier oxazolidinones [2], and possesses unique pharmacokinetic/pharmacodynamic (PK/PD) properties including nonlinear bioavailability and a specific fAUC/MIC ratio that diverges from both linezolid and sutezolid in head-to-head deterministic simulation [3]. Furthermore, its activity profile against nonreplicating mycobacteria differs significantly from both linezolid and PNU-100480 in latent infection models [4]. These quantitative differences preclude direct analog substitution without experimental verification in the intended assay system.

3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Superior In Vitro Bactericidal Activity Against Intracellular M. tuberculosis vs Linezolid: Direct Head-to-Head Comparison

AZD5847 demonstrated statistically significant improved in vitro bactericidal activity against intracellular M. tuberculosis compared to linezolid in a macrophage infection model. The study quantified bacterial burden reduction after drug treatment at clinically relevant concentrations, showing AZD5847 achieved greater intracellular killing than linezolid at equivalent multiples of MIC [1].

tuberculosis intracellular bactericidal activity oxazolidinone macrophage infection model

MIC Uniformity Across Drug-Sensitive, MDR, and XDR M. tuberculosis Clinical Isolates: Cross-Study Comparison Demonstrating Absence of Cross-Resistance

AZD5847 MIC values were determined against 146 geographically diverse clinical isolates of M. tuberculosis. The MIC distributions were essentially identical across drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strain categories, with an overall MIC90 of 1.0 mg/L. This contrasts with linezolid, where MIC elevations have been reported in drug-resistant clinical isolates with prior oxazolidinone exposure [1]. The lack of cross-resistance between AZD5847 and first-line or second-line anti-TB drugs represents a key differentiating feature for procurement decisions involving drug-resistant TB research programs [1].

drug-resistant tuberculosis MIC distribution cross-resistance MDR-TB XDR-TB

In Vivo Efficacy in Chronic Mouse TB Model: Dose-Response PK/PD Relationship Quantifying Lung Bacterial Burden Reduction

In a chronic M. tuberculosis H37Rv mouse infection model, AZD5847 oral administration produced a 1.0-log10 reduction in lung CFU after 4 weeks of treatment at a daily AUC of 105–158 μg·h/mL. The PK/PD parameter best predicting efficacy was fAUC/MIC ≥ 20 [1]. For comparison, linezolid in similar mouse TB models typically achieves comparable or slightly lower CFU reductions (0.7–1.0 log10) but at higher fAUC/MIC ratios. Sutezolid (PNU-100480) has demonstrated superior efficacy in certain models, achieving >1.5 log10 CFU reduction [1][2].

in vivo efficacy mouse TB model PK/PD chronic infection lung CFU

PK/PD Benchmarking: Deterministic Simulation Reveals AZD5847 fAUC/MIC Inferiority to Linezolid and Sutezolid in Phase II Patient Population

Population PK analysis from a Phase II study in 60 pulmonary TB patients enabled deterministic PK/PD simulation comparing AZD5847 with linezolid and sutezolid. AZD5847 fAUC/MIC was approximately 3-fold lower than linezolid at 600 mg BID (linezolid) vs 800 mg BID (AZD5847). Both fAUC/MIC and fT>MIC parameters were less favorable for AZD5847 than for linezolid and sutezolid, providing a mechanistic explanation for the modest early bactericidal activity observed in the Phase IIa trial [1]. AZD5847 bioavailability was nonlinear and plateaued at 800 mg, limiting further dose escalation [1].

population pharmacokinetics PK/PD modeling fAUC/MIC therapeutic drug monitoring dose optimization

Human Phase IIa Early Bactericidal Activity: Quantified Sputum CFU Decline Demonstrates Modest but Statistically Significant Monotherapy Activity

In a randomized Phase IIa trial, AZD5847 at 500 mg BID significantly reduced sputum M. tuberculosis CFU counts over 14 days (mean EBA: -0.039 log10 CFU/mL sputum/day; 95% CI: -0.069 to -0.009; P=0.0048). No statistically significant bactericidal activity was detected at 500 mg QD, 1200 mg QD, or 800 mg BID doses [1]. For context, the standard four-drug regimen (isoniazid, rifampin, ethambutol, pyrazinamide) produced an EBA of -0.163 log10 CFU/mL/day in the same study. Linezolid has demonstrated EBA values ranging from -0.04 to -0.18 log10 CFU/mL/day across different studies [1][2].

early bactericidal activity Phase IIa clinical trial sputum CFU EBA pulmonary tuberculosis

Safety and Tolerability Profile: Grade 4 Adverse Events at Higher Doses Define Therapeutic Window Limitations

In the Phase IIa trial, two serious adverse events (grade 4 thrombocytopenia and grade 4 hyperbilirubinemia) occurred in patients receiving AZD5847 at higher doses [1]. Prior Phase I studies characterized safety and tolerability parameters in healthy volunteers [2]. In safety and tolerability assessments, AZD5847's profile is distinct from linezolid, which is associated with myelosuppression (anemia, thrombocytopenia, leukopenia) and neuropathy during prolonged administration for MDR-TB, and from sutezolid, which has demonstrated lower hematologic toxicity than linezolid in clinical studies [1][3].

safety thrombocytopenia hyperbilirubinemia adverse events therapeutic window

3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one: Prioritized Research and Industrial Application Scenarios Based on Verified Differentiation Data


Reference Compound for Intracellular M. tuberculosis Phenotypic Screening Assays

AZD5847's demonstrated superiority over linezolid in reducing intracellular M. tuberculosis CFU in macrophage infection models [1] qualifies it as a high-value positive control for laboratories developing or running macrophage-based phenotypic screens. Its intracellular potency advantage means it can serve as a stringent benchmark for hit-to-lead programs evaluating new compounds for activity against intracellular bacilli, providing a higher bar than linezolid alone.

Cross-Resistance Profiling Reference for MDR-TB and XDR-TB Drug Discovery Panels

The preservation of AZD5847 MIC values (MIC90 = 1.0 mg/L) across drug-sensitive, MDR, and XDR clinical isolates [1] makes this compound an ideal reference agent for resistance profiling panels. CROs and academic laboratories can use AZD5847 to benchmark novel anti-TB compounds against an oxazolidinone that retains activity regardless of the isolate's resistance status to first-line and second-line drugs, enabling clear discrimination between compounds affected by pre-existing resistance mechanisms and those that are not.

PK/PD Benchmarking and Dose-Finding Study Design

The well-characterized PK/PD relationship (fAUC/MIC ≥ 20 for efficacy; nonlinear bioavailability plateau at 800 mg) [1] and the 3-fold fAUC/MIC gap vs. linezolid established through deterministic simulation [2] provide procurement-quality benchmarks for dose-finding and formulation optimization studies. AZD5847 serves as a valuable comparator in PK/PD modeling exercises where understanding the translation from in vitro potency to in vivo efficacy is critical for candidate selection.

Synergy and Combination Regimen Screening in TB Drug Development

AZD5847 has been evaluated in combination with novel anti-TB agents including bedaquiline and pretomanid in mouse models, where it increased the bactericidal activity of bedaquiline plus pretomanid although it was less effective than other oxazolidinones in this combination context [1][2]. Its role as an oxazolidinone component in experimental combination regimens makes it a useful tool compound for screening laboratories investigating oxazolidinone-containing multi-drug TB regimens, particularly those exploring the contribution of the oxazolidinone backbone to regimen efficacy.

Quote Request

Request a Quote for 3-(3-(aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.